1,4-Di[3-(3-isothiocyanatophenyl)thioureido]butane, commonly referred to as MRS2578, is a synthetic compound that has gained significant attention in scientific research due to its role as a selective antagonist of the P2Y6 receptor . The P2Y6 receptor is a G protein-coupled receptor activated by uridine nucleotides, playing a role in various physiological processes like inflammation, immune responses, and cardiovascular regulation [, ]. MRS2578, by antagonizing the P2Y6 receptor, allows researchers to investigate the specific roles of this receptor in these processes and explore potential therapeutic applications.
The synthesis of MRS 2578 involves several steps that utilize diisothiocyanate derivatives. One common method described in the literature includes the reaction of phenylendiisothiocyanate with thiophosgene and alkyl diamines in a controlled environment. The process typically requires:
MRS 2578 has a molecular formula of and a molecular weight of approximately 472.66 g/mol. The structure features multiple functional groups that contribute to its biological activity:
MRS 2578 primarily functions through its interaction with the P2Y6 receptor. Its chemical reactions can be summarized as follows:
The mechanism of action for MRS 2578 involves its binding to the P2Y6 receptor, leading to:
The physical and chemical properties of MRS 2578 are essential for understanding its behavior in biological systems:
MRS 2578 has several scientific applications due to its unique properties:
The development of purinergic receptor antagonists emerged from foundational work on extracellular nucleotide signaling. Early non-selective agents like suramin (a polysulfonated naphthylurea) and PPADS (pyridoxalphosphate-6-azophenyl-2′,5′-disulfonic acid) established the pharmacological potential of P2 receptor modulation but suffered from limited specificity and off-target effects [5]. The discovery of iso-PPADS—a serendipitous isomer of PPADS with superior potency—highlighted the importance of chemical precision in receptor targeting [5]. By the early 2000s, research efforts (notably by the NIH’s Molecular Recognition Section) focused on designing subtype-selective antagonists. This led to the synthesis of MRS 2578 (N,N''-1,4-Butanediylbis[N'-(3-isothiocyanatophenyl)thiourea), a potent P2Y6-selective antagonist developed through structure-activity optimization of thiourea derivatives [5] [10]. Its characterization represented a milestone in dissecting P2Y6-specific pathways distinct from other P2Y receptors (e.g., P2Y1 or P2Y12).
Table 1: Evolution of Key P2Y Receptor Antagonists
Compound | Target | Selectivity | Limitations |
---|---|---|---|
Suramin | Multiple P2X/P2Y | Low | Poor metabolic stability |
PPADS | P2X1-3, P2Y1,4 | Moderate | Degraded by ectonucleotidases |
iso-PPADS | P2X1-3, P2Y1 | Improved over PPADS | Limited P2Y subtype specificity |
MRS 2578 | P2Y6 | IC50 = 37 nM (human) | Insurmountable antagonism |
The P2Y6 receptor, a Gq-coupled receptor activated by uridine diphosphate (UDP), is upregulated in inflammatory, cardiovascular, and infectious pathologies. Key rationales for its therapeutic targeting include:
Table 2: Disease Models Involving P2Y6 and Effects of MRS 2578
Disease Context | Role of P2Y6 | Effect of MRS 2578 |
---|---|---|
Vascular Inflammation | ↑ TNF-α-induced NF-κB/VCAM-1 | Attenuates endothelial activation in vitro [10] |
Abdominal Aortic Aneurysm | Mediates macrophage elastase (MMP-9) release | ↑ Rupture risk in vivo (aggravates inflammation) [4] |
Viral Infection | Binds alphavirus nsP3 macrodomain | Inhibits viral replication (IC50 = 9–34 μM) [1] |
Neuroinflammation | Triggers microglial phagocytosis | Suppresses debris clearance in radiation injury [8] |
MRS 2578 is characterized as an insurmountable antagonist, irreversibly inhibiting P2Y6 signaling without displacement by endogenous UDP. Key milestones include:
Table 3: Structural and Functional Properties of MRS 2578
Property | Value | Significance |
---|---|---|
Molecular Weight | 472.67 g/mol | Optimal for cell permeability |
Chemical Formula | C20H20N6S4 | Contains reactive isothiocyanate groups |
IC50 (Human P2Y6) | 37 nM | Sub-nanomolar potency achievable in vitro |
Solubility | 50 mg/mL in DMSO | Enables in vivo dosing via solubilization |
Antagonist Type | Insurmountable | Prolonged receptor inhibition |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7